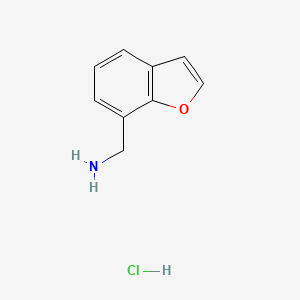

1-Benzofuran-7-ylmethanamine;hydrochloride

Description

Significance of the Benzofuran (B130515) Core in Contemporary Drug Discovery and Development

The benzofuran nucleus is a recurring motif in a multitude of natural products and synthetic compounds that exhibit potent pharmacological activities. rsc.orgnih.gov This has established the benzofuran scaffold as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy. nih.govresearchgate.net Researchers have successfully synthesized a vast library of benzofuran derivatives, leading to the identification of numerous lead compounds for a variety of diseases. rsc.orgresearchgate.net The development of novel synthetic methodologies to construct and functionalize the benzofuran core remains an active area of research, further underscoring its importance in the quest for new medicines. rsc.org

Overview of Broad Therapeutic Applications Associated with Benzofuran Derivatives

The therapeutic potential of benzofuran derivatives is remarkably diverse, spanning a wide spectrum of diseases. nih.gov The inherent bioactivity of this scaffold has been harnessed to develop agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others. researchgate.netnih.govnih.gov

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Inhibition of tumor cell proliferation, induction of apoptosis. nih.govresearchgate.net |

| Infectious Diseases | Antibacterial and antifungal activity against various pathogens. |

| Inflammation | Modulation of inflammatory pathways. researchgate.net |

| Neurology | Neuroprotective effects, potential in neurodegenerative diseases. nih.gov |

| Cardiovascular | Varied cardiovascular applications. |

| Metabolic Disorders | Antihyperglycemic effects. |

This broad range of biological activities highlights the remarkable versatility of the benzofuran scaffold and its continued importance in the development of new therapeutic agents. nih.gov

Positioning of 1-Benzofuran-7-ylmethanamine;hydrochloride as a Key Research Target

Within the expansive family of benzofuran derivatives, This compound has emerged as a compound of significant interest for researchers. The introduction of a methanamine group at the 7-position of the benzofuran ring presents a unique structural feature that can influence its biological activity and potential therapeutic applications. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds, facilitating their handling and formulation in research settings.

While extensive, publicly available research specifically detailing the unique biological activities of This compound is still developing, its structural components suggest potential for exploration in several therapeutic areas. The aminomethyl group can serve as a crucial pharmacophore, enabling interactions with various biological targets such as receptors and enzymes. The positioning of this functional group on the benzofuran scaffold provides a distinct chemical architecture for further derivatization and optimization in drug discovery programs. Its role as a building block in the synthesis of more complex molecules is also an area of active investigation, positioning it as a valuable tool for medicinal chemists aiming to explore novel chemical space. The ongoing synthesis and evaluation of derivatives based on this core structure are anticipated to unveil new therapeutic opportunities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzofuran-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVLUQSGJDUHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)OC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzofuran 7 Ylmethanamine;hydrochloride and Its Derivatives

Strategies for the Formation of the Benzofuran (B130515) Ring System

The construction of the benzofuran scaffold is a pivotal step in the synthesis of 1-Benzofuran-7-ylmethanamine;hydrochloride. Various methods have been developed, primarily involving intramolecular cyclization reactions to form the fused furan (B31954) ring. These strategies can be broadly categorized based on the type of precursor and the nature of the cyclization catalyst or promoter.

A prevalent and classical approach to the benzofuran ring involves the use of ortho-hydroxyaryl compounds as starting materials. These precursors contain a hydroxyl group positioned ortho to a side chain that participates in the ring-forming reaction. The specific nature of the side chain dictates the subsequent cyclization conditions.

One such strategy involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid like methanesulfonic acid. organic-chemistry.org This one-pot process proceeds through a proposed sequence of condensation, nih.govnih.gov-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia (B1221849) to yield the benzofuran core. organic-chemistry.org Another approach utilizes ortho-hydroxy aryl alkynes which can undergo an isomerization/nucleophilic addition/cyclization/aromatization cascade when reacted with reagents like sulfur ylides, often under catalyst-free and additive-free conditions. researchgate.net Additionally, acid-catalyzed cyclization of α-aryloxycarbonyl compounds represents another pathway to the benzofuran nucleus. rsc.org These methods highlight the versatility of ortho-hydroxyaryl precursors in constructing the desired heterocyclic system.

In recent decades, transition-metal catalysis has emerged as a powerful and indispensable tool for the synthesis of benzofuran derivatives, offering high efficiency, milder reaction conditions, and broad functional group tolerance. nih.govnih.govnumberanalytics.comacs.org A wide array of metals, including palladium, copper, rhodium, iron, nickel, and ruthenium, have been successfully employed to catalyze the crucial C-O bond formation step. nih.govacs.orgacs.org

Common strategies include:

Palladium and Copper Catalysis: Palladium and copper catalysts are frequently used in Sonogashira coupling reactions between terminal alkynes and ortho-iodophenols, followed by an intramolecular cyclization to furnish the benzofuran ring. nih.govrsc.org In some protocols, a combination of both metals is used, where a copper co-catalyst is essential for the reaction to proceed. nih.govacs.org Palladium catalysts are also effective in the ring closure of aryl o-bromobenzyl ketones and in tandem Heck reaction/oxidative cyclization sequences involving 2-hydroxystyrenes and iodobenzenes. nih.gov

Rhodium Catalysis: Rhodium-based catalysts have been utilized for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.govacs.org

Iron and Nickel Catalysis: Earth-abundant and less expensive metals like iron and copper have been developed for one-pot syntheses from 1-aryl or 1-alkylketones. acs.org These processes involve an initial iron(III)-catalyzed regioselective halogenation followed by an iron- or copper-catalyzed intramolecular O-arylation. acs.org Nickel catalysts have also been shown to provide the necessary activation energy for intramolecular nucleophilic addition reactions to form benzofurans. nih.govacs.org

The table below summarizes various transition metals used in benzofuran synthesis and the types of reactions they catalyze.

| Transition Metal | Type of Reaction/Precursors | Reference |

| Palladium (Pd) | Sonogashira coupling of o-halophenols and alkynes; Heck reaction/oxidative cyclization. | nih.govrsc.orgnih.gov |

| Copper (Cu) | Sonogashira coupling co-catalyst; Hydration/annulation of 2-fluorophenylacetylenes. | nih.govnih.govacs.org |

| Rhodium (Rh) | Arylation/cyclization of propargyl alcohols. | nih.govacs.org |

| Iron (Fe) | Intramolecular cyclization of electron-rich aryl ketones; O-arylation. | nih.govacs.org |

| Nickel (Ni) | Cross-coupling of 2-methylsulfanylbenzofurans; Intramolecular nucleophilic addition. | nih.govacs.orgorganic-chemistry.org |

| Ruthenium (Ru) | Dehydrative C-H alkenylation and annulation. | organic-chemistry.org |

Dehydrative cyclization represents a direct and atom-economical method for constructing the benzofuran ring, where the reaction is driven by the removal of a water molecule. These reactions are typically promoted by acid catalysts. rsc.org A notable example is the acid-catalyzed cyclization of compounds containing a carbonyl group, which undergo an intramolecular condensation with an ortho-hydroxyl group to form the furan ring. rsc.org

Another advanced strategy involves the dehydrative C-H alkylation and alkenylation of phenols with alcohols or diols. organic-chemistry.org For instance, a cationic Ruthenium-H complex can catalyze the reaction between phenols and diols, which proceeds via a dehydrative C-H alkenylation followed by an annulation reaction to deliver the benzofuran derivative, with water being the only byproduct. organic-chemistry.org

Synthetic Pathways for the Introduction and Derivatization of the 7-Aminomethyl Moiety

Once the benzofuran-7-substituted core is established, the next critical phase is the installation of the aminomethyl group at the C7 position. This transformation is typically achieved from precursors such as nitriles or aldehydes.

A straightforward method for synthesizing the 7-aminomethyl group is through the chemical reduction of a benzofuran-7-carbonitrile (B2455239) precursor. The nitrile group (-C≡N) can be effectively reduced to a primary amine moiety (-CH₂NH₂) using various reducing agents. This transformation is a fundamental reaction in organic synthesis for the preparation of primary amines. nih.gov

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon with H₂ gas), or other metal hydrides. nih.gov The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For example, in the synthesis of a related benzofuran derivative, the reduction of a nitrile group was a key step in furnishing the corresponding amino compound. nih.gov This approach provides a direct route from the nitrile to the desired 1-benzofuran-7-ylmethanamine.

Reductive amination is a highly versatile and widely used one-pot method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comyoutube.com In the context of synthesizing 1-Benzofuran-7-ylmethanamine, this protocol would typically begin with benzofuran-7-carbaldehyde. The aldehyde is first reacted with an amine source, such as ammonia or an ammonia equivalent, to form an intermediate imine or enamine in situ. This intermediate is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the final amine product. masterorganicchemistry.com

A key advantage of this method is that it avoids the isolation of the often-unstable imine intermediate. masterorganicchemistry.com Several specialized reducing agents have been developed that are mild enough not to reduce the initial aldehyde but are effective at reducing the formed imine. masterorganicchemistry.comorganic-chemistry.org

The table below lists common reducing agents used in reductive amination protocols.

| Reducing Agent | Abbreviation | Characteristics | Reference |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; tolerates many functional groups; often used in DCE solvent. | masterorganicchemistry.comorganic-chemistry.orgresearchgate.net |

| Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones; requires slightly acidic pH. | masterorganicchemistry.comyoutube.com |

| Sodium borohydride | NaBH₄ | Can be used, but may also reduce the starting carbonyl; often requires pH control or a catalyst. | masterorganicchemistry.comorganic-chemistry.org |

This method offers a flexible and efficient pathway to the target compound and its N-substituted derivatives by varying the initial amine component. masterorganicchemistry.comresearchgate.net

N-Alkylation and Acylation Reactions for Analog Generation

The primary amine functionality of 1-benzofuran-7-ylmethanamine serves as a versatile handle for synthetic modification, primarily through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for generating libraries of analogues to explore structure-activity relationships.

N-Alkylation: This reaction introduces alkyl substituents onto the nitrogen atom. Common methods include reacting the primary amine with alkyl halides (R-X, where X = Cl, Br, I) or via reductive amination. In a typical nucleophilic substitution reaction, the amine acts as a nucleophile, displacing the halide. This process can lead to a mixture of mono- and di-alkylated products, the ratio of which can often be controlled by adjusting the stoichiometry of the reactants. The use of a base, such as potassium carbonate or triethylamine, is standard to neutralize the hydrogen halide byproduct. Reductive amination, an alternative route, involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding alkylated amine. This method is particularly effective for generating mono-alkylated products.

N-Acylation: This process involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. Amide bond formation is one of the most frequently performed reactions in pharmaceutical development researchgate.net. This is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting amides are generally stable and the acyl group can be selected to modulate the electronic and steric properties of the parent molecule.

While direct examples for 1-benzofuran-7-ylmethanamine are not prevalent, the principles are well-established for a vast range of amines and heterocyclic scaffolds researchgate.netd-nb.info.

Table 1: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples | Byproduct |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl iodide | Hydrogen Halide |

| Aldehydes/Ketones | Formaldehyde, Acetone, Benzaldehyde | Water | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Hydrogen Chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Carboxylic Acid |

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Organic Chemistry

The confirmation of the structure and the assessment of purity for newly synthesized compounds like this compound and its derivatives rely on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating molecular structure. For 1-benzofuran-7-ylmethanamine, ¹H NMR would show characteristic signals for the aromatic protons on the benzofuran core, the methylene (B1212753) (-CH₂-) protons adjacent to the amine, and the amine protons themselves. The hydrochloride salt form would influence the chemical shift of protons near the nitrogen atom dea.govresearchgate.net. Two-dimensional NMR techniques (e.g., COSY, HMBC) can be used to establish connectivity between different parts of the molecule researchgate.net.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Electrospray Ionization (ESI) are suitable for polar molecules and salts, providing the mass of the protonated molecule ([M+H]⁺) researchgate.net. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places nih.gov. The fragmentation pattern can help confirm the structure, for example, by showing the loss of the aminomethyl group.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of a non-volatile organic compound. By using a suitable column and mobile phase, impurities can be separated and quantified, often using a UV detector that is sensitive to the aromatic benzofuran ring system nih.gov. Gas Chromatography (GC) can also be used for purity analysis, particularly for the more volatile free-base form of the amine nist.govnist.gov.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For the hydrochloride salt of an amine, a characteristic broad absorption is expected in the 2400-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium (B1175870) salt dea.gov. Other peaks would confirm the presence of the aromatic ring and the C-O-C ether linkage of the furan ring.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure sample. The experimental values are compared to the theoretical values calculated from the molecular formula to support the structural assignment and assess purity nih.gov.

Table 2: Application of Analytical Techniques for this compound

| Technique | Abbreviation | Information Provided | Relevant Citations |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, atom connectivity, stereochemistry | dea.govresearchgate.netresearchgate.net |

| Mass Spectrometry | MS | Molecular weight, molecular formula (HRMS), fragmentation patterns | researchgate.netnih.gov |

| High-Performance Liquid Chromatography | HPLC | Purity assessment, quantification of impurities | nih.gov |

| Infrared Spectroscopy | FTIR | Identification of functional groups (e.g., amine salt, aromatic ring) | dea.gov |

Structure Activity Relationship Sar Investigations of 1 Benzofuran 7 Ylmethanamine Derived Compounds

Principles of Rational Design for Optimizing Biological Activity

Rational drug design is a cornerstone in the development of potent and selective therapeutic agents, including those derived from the benzofuran (B130515) scaffold. nih.govrsc.org This approach relies on understanding the three-dimensional structure of the biological target and the physicochemical properties of the drug molecule to optimize their interaction. Key strategies in the rational design of 1-benzofuran-7-ylmethanamine-derived compounds include scaffold hopping, conformational restriction, and molecular hybridization. nih.govresearchgate.net

Scaffold hopping involves replacing the core structure of a known active compound with a functionally equivalent but structurally novel scaffold to explore new chemical space and improve properties like potency or selectivity. Conformational restriction is a technique used to lock the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding to its target and potentially increasing affinity. nih.gov

Molecular docking is a powerful computational tool used in rational design to predict the binding mode and affinity of a ligand to its target receptor. nih.govresearchgate.net By simulating the interaction between the benzofuran derivative and its biological target, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. This information guides the design of new derivatives with enhanced binding properties. For instance, docking studies have been instrumental in developing benzofuran derivatives as inhibitors for various enzymes. nih.gov

Impact of Substitutions on the Benzofuran Ring System on Pharmacological Efficacy

The benzofuran ring is a key pharmacophore, and substitutions on this ring system have a profound impact on the pharmacological efficacy of the resulting derivatives. nih.govrsc.org Strategic placement of various functional groups can modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity. nih.govmdpi.com

The position and electronic nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.govmdpi.com Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the potency and selectivity of the compounds.

For example, the introduction of halogen atoms, such as chlorine, bromine, or fluorine, has been shown to enhance the anticancer activities of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on the biological target, thereby improving binding affinity. nih.gov The position of the halogen is also crucial, with studies indicating that substitution at certain positions leads to maximal activity. nih.gov For instance, in some series, a halogen at the para position of a phenyl ring attached to the benzofuran core has been associated with the highest cytotoxic activity. nih.gov

The electronic properties of substituents also play a significant role. One study on benzofuran derivatives as SIRT2 inhibitors found that the presence of an electron-donating methoxy (B1213986) group on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing fluoro group. mdpi.com This suggests that increasing the electron density of the benzofuran ring can be beneficial for certain biological targets. mdpi.com Conversely, the presence of a strong electron-withdrawing nitro group (-NO2) can lead to significant shifts in the molecule's optical properties, which can be harnessed for applications like biological imaging. nih.gov

The following table summarizes the influence of various substituents on the biological activity of benzofuran derivatives based on published research findings.

| Position of Substitution | Substituent Type | Electronic Property | Observed Effect on Biological Activity |

| Various | Halogen (Br, Cl, F) | Electron-withdrawing | Increased anticancer activity. nih.gov |

| Para-position of N-phenyl ring | Halogen | Electron-withdrawing | Maximum cytotoxic activity recorded in some studies. nih.gov |

| 6-position | Methoxy (-OCH3) | Electron-donating | Enhanced SIRT2 inhibitory activity. mdpi.com |

| 6-position | Fluoro (-F) | Electron-withdrawing | Weaker SIRT2 inhibitory activity compared to methoxy. mdpi.com |

| Amino group | Nitro (-NO2) | Electron-withdrawing | Significant solvatochromic shifts, potential for bioimaging. nih.gov |

Saturation of the furan (B31954) ring to form a 2,3-dihydrobenzofuran (B1216630) scaffold is a significant structural modification that can dramatically alter the biological profile of the resulting compounds. researchgate.netnih.gov This change from a planar aromatic system to a more flexible, three-dimensional structure can impact receptor binding and pharmacokinetic properties. researchgate.net

Dihydrobenzofuran neolignans, which are naturally occurring, have demonstrated considerable activity against various cancer cell lines. nih.gov The dihydrobenzofuran scaffold is also present in a number of other bioactive compounds, including agents with anti-angiogenesis, anti-inflammatory, and α-glucosidase inhibitory activities. nih.govresearchgate.netresearchgate.net

The biological effects of both benzofuran and dihydrobenzofuran derivatives can be enhanced by the presence of specific substituents like fluorine, bromine, hydroxyl, and/or carboxyl groups. nih.gov A comparative study of fluorinated benzofuran and dihydrobenzofuran derivatives revealed that both scaffolds can serve as effective anti-inflammatory and potential anticancer agents. nih.gov The design of novel 2,3-dihydrobenzofuran-2-carboxylic acids has led to highly potent and subtype-selective PPARα agonists with significant hypolipidemic activity. researchgate.net

The choice between a benzofuran and a dihydrobenzofuran core in drug design depends on the specific therapeutic target and the desired pharmacological profile. The increased conformational flexibility of the dihydrobenzofuran ring can allow for optimal interactions with certain receptor binding sites that may not be possible with the rigid benzofuran scaffold.

Effects of Modifications to the Aminomethyl Side Chain on Bioactivity

The aminomethyl side chain at the 7-position of the benzofuran ring is a crucial component for interaction with biological targets and its modification can lead to significant changes in bioactivity. nih.gov A study on a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives as histamine (B1213489) H3 receptor antagonists demonstrated that alterations to the amino group and the length of the alkyl chain can dramatically impact binding affinity. nih.gov

In this particular study, it was found that increasing the structural variety and flexibility of the side chain led to compounds with greater in vitro potency. nih.gov One of the most potent compounds identified was 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, which exhibited subnanomolar affinity for both human and rat H3 receptors. nih.gov This highlights the importance of the substituents on the amino group and the stereochemistry of the side chain.

The basicity of the amino group is another critical factor. Modifications that alter the pKa of the amine can influence its ionization state at physiological pH, which in turn affects its ability to form ionic interactions with the target receptor. The nature of the substituents on the nitrogen atom can also introduce additional points of interaction, such as hydrogen bonding or hydrophobic contacts, further modulating the compound's bioactivity.

The following table illustrates the structure-activity relationships for modifications to the aminomethyl side chain based on the findings for histamine H3 receptor antagonists. nih.gov

| Side Chain Modification | Compound Example | Human H3 Receptor Binding Affinity (Ki, nM) |

| Basic Aminomethyl Group | Reference Compound | ~0.45 |

| Introduction of a Methylpyrrolidinyl Ethyl Group | 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine | 0.05 |

This data clearly indicates that strategic modifications to the aminomethyl side chain can lead to a significant enhancement in binding potency.

Elucidation of Conformation-Activity Relationships through Advanced Structural Analysis

Understanding the three-dimensional conformation that a molecule adopts when binding to its biological target is crucial for elucidating conformation-activity relationships. Advanced structural analysis techniques, such as X-ray crystallography and NMR spectroscopy, combined with computational methods like molecular dynamics simulations, are employed to determine the bioactive conformation of 1-benzofuran-7-ylmethanamine derivatives.

The conformation of the aminomethyl side chain relative to the benzofuran ring system can significantly influence how the molecule fits into the binding pocket of a receptor. The torsional angles of the side chain can determine the spatial orientation of the crucial amino group, affecting its ability to form key interactions.

Preclinical Pharmacological Spectrum and Mechanistic Studies

Research into Antimicrobial Activities

The benzofuran (B130515) nucleus is considered a privileged structure in the design of new antimicrobial agents. rsc.org Numerous studies have demonstrated that synthetic and naturally derived benzofurans exhibit inhibitory effects against a wide spectrum of pathogenic microbes, including bacteria and fungi. nih.govresearchgate.net

Benzofuran derivatives have shown significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds often depends on the specific substitutions on the benzofuran ring. For instance, structure-activity relationship (SAR) studies suggest that the presence of halogen, nitro, or hydroxyl groups at positions 4, 5, and 6 is important for antibacterial activity. rsc.org Notably, modifications at the 7-position have also been shown to yield compounds with good antimicrobial effects. rsc.org

One study investigating a series of synthesized benzofurans found that their inhibitory activity was generally higher against Gram-negative bacteria like Escherichia coli than Gram-positive species such as Staphylococcus aureus and Bacillus subtilis. nih.gov Another research effort identified a benzofuran derivative isolated from the marine-derived fungus Penicillium crustosum that exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, both with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, and against Escherichia coli with a MIC of 25 μg/mL. mdpi.com Further research demonstrated that benzofuran derivatives containing two bromo substituents exhibited excellent antibacterial activity against various tested bacterial strains, with MIC values ranging from 29.76 to 31.96 mmol/L. nih.gov

| Derivative Class/Compound | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 1-(Thiazol-2-yl)pyrazoline Benzofuran Derivative | Gram-negative bacteria | Excellent (Inhibitory zone: 25 mm) | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline Benzofuran Derivative | Gram-positive bacteria | Good (Inhibitory zone: 20 mm) | nih.gov |

| Dibromo-substituted Benzofuran | Various bacterial strains | Excellent (MIC: 29.76-31.96 mmol/L) | nih.gov |

| Benzofuran from Penicillium crustosum (Compound 1) | Salmonella typhimurium | Moderate (MIC: 12.5 μg/mL) | mdpi.com |

| Benzofuran from Penicillium crustosum (Compound 1) | Staphylococcus aureus | Moderate (MIC: 12.5 μg/mL) | mdpi.com |

| Benzofuran from Penicillium crustosum (Compound 1) | Escherichia coli | Moderate (MIC: 25 μg/mL) | mdpi.com |

The antifungal properties of the benzofuran scaffold are also well-documented, with various derivatives showing efficacy against clinically relevant fungal pathogens. nih.govresearchgate.net Studies have demonstrated that certain benzofuran-based compounds exhibit potent activity against Candida albicans, a common cause of fungal infections. nih.gov In some cases, the antifungal potency of benzofuran derivatives was found to be superior to their antibacterial effects. nih.gov

For example, a class of benzofuran-5-ol (B79771) derivatives was found to completely inhibit the growth of all tested fungal species at MIC levels between 1.6 and 12.5 μg/mL, an efficacy that was comparable or superior to the standard antifungal drug 5-fluorocytosine. nih.gov However, the activity can be species-dependent, as some compounds highly active against C. albicans showed only weak inhibition of Aspergillus niger. nih.gov Another study on compounds isolated from Penicillium crustosum identified a benzofuran derivative with potent activity against the plant pathogenic fungi Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae. mdpi.com

| Derivative Class/Compound | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Benzofuran-5-ol Derivatives | Various fungal species | Potent (MIC: 1.6-12.5 μg/mL) | nih.gov |

| Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | A. fumigatus, C. albicans | Promising antifungal agent | nih.gov |

| Benzofuran from Penicillium crustosum (Compound 6) | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | Potent activity | mdpi.com |

| Halogenated 3-Benzofurancarboxylic Acid Derivatives | Candida species | Exhibited antifungal activity | researchgate.net |

The therapeutic potential of benzofuran derivatives extends to antiviral applications. nih.gov Research into novel benzofuran-transition metal complexes has demonstrated significant inhibitory activity against human immunodeficiency virus (HIV). In one study, all tested complexes were found to be more potent than the reference antiviral drug Atevirdine based on their half-maximal effective concentration (EC50) values. A particular benzoimidazolylpyrrole derivative of benzofuran displayed a notably high therapeutic index. nih.gov

The same study also evaluated these compounds for their ability to inhibit the hepatitis C virus (HCV) NS3-4A protease. The results indicated that the formation of metal complexes had a substantial positive impact on this bioactivity. An iron (Fe)-complex of a benzofuran derivative was identified as the most potent compound, showing a higher therapeutic index than the standard HCV protease inhibitor VX-950. nih.gov

Antineoplastic Activity Exploration

The benzofuran core is a key structural motif in the development of novel anticancer agents. nih.govnih.gov Derivatives have been shown to possess cytotoxic effects against a wide array of human cancer cell lines, including those from lung, breast, cervical, and liver cancers. nih.govresearchgate.netmdpi.com

The antiproliferative activity of benzofuran derivatives has been confirmed through numerous in vitro studies. The naturally occurring benzofuran ailanthoidol (B1236983), for example, displayed potent cytotoxicity against Huh7 hepatoma cells, with a half-maximal inhibitory concentration (IC50) of 22 μM after 48 hours of treatment. nih.gov

Synthetic derivatives have also shown significant promise. One compound demonstrated potent growth inhibition against the cervical cancer cell lines SiHa and HeLa, with IC50 values of 1.10 μM and 1.06 μM, respectively, which was more potent than the reference agent combretastatin. nih.gov Another series of benzofuran derivatives exhibited strong inhibitory activity against HePG2 (liver), HeLa (cervical), MCF-7 (breast), and PC3 (prostate) cancer cell lines, with IC50 values in the low micromolar range (4.0–8.99 μM). nih.gov More recently, benzofuran–indole hybrids have been developed as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), showing selective anticancer effects against non-small-cell lung cancer (NSCLC) cell lines like PC9 and A549. nih.gov

| Derivative Class/Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Ailanthoidol | Huh7 (Hepatoma) | 22 μM (48h) | nih.gov |

| Benzofuran Derivative (Compound 12) | SiHa (Cervical) | 1.10 μM | nih.gov |

| Benzofuran Derivative (Compound 12) | HeLa (Cervical) | 1.06 μM | nih.gov |

| Benzofuran Derivative (Compound 32a) | PC3 (Prostate) | 4.0 μM | nih.gov |

| Benzofuran Derivative (Compound 3f) | HEPG2 (Liver) | 12.4 µg/mL | researchgate.net |

| Benzofuran-Indole Hybrid (8aa) | PC9, A549 (NSCLC) | Potent EGFR inhibitor | nih.gov |

The anticancer effects of many benzofuran derivatives are mediated through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Mechanistic studies have revealed that these compounds can interfere with the cell cycle and activate apoptotic signaling pathways in cancer cells.

For instance, the natural product ailanthoidol was found to induce G1 phase cell cycle arrest by reducing the expression of key regulatory proteins cyclin D1 and CDK2, ultimately leading to significant apoptosis in Huh7 cells. nih.gov Another derivative was shown to cause G2/M phase arrest and apoptosis in SiHa and HeLa cervical cancer cells. nih.gov

Further research into a series of benzofuran-2-acetic methyl ester derivatives demonstrated that they induce apoptosis in breast cancer cells regardless of estrogen receptor status. nih.gov Their mechanism involves increasing the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and elevating the pro-apoptotic Bax/Bcl-2 ratio. This pro-apoptotic activity was linked to the transcriptional upregulation of the p21Cip/WAF1 gene, a critical cell cycle inhibitor, in a p53-independent manner. nih.gov In contrast, a benzofuran-isatin conjugate was found to induce apoptosis in colon cancer cells through a mechanism associated with the upregulation of the tumor suppressor p53. nih.gov

Modulation of Other Biological Targets and Pathways

The benzofuran scaffold, central to 1-Benzofuran-7-ylmethanamine;hydrochloride, has been identified as a versatile structure in targeting a range of biological processes beyond oncogenesis.

A significant finding in the study of benzofuran derivatives is their ability to inhibit Diapophytoene Desaturase (CrtN), an essential enzyme in the biosynthesis of staphyloxanthin, the golden carotenoid pigment of Staphylococcus aureus. acs.orgnih.gov This pigment is a crucial virulence factor, protecting the bacterium from the host's immune response, specifically from reactive oxygen species. nih.gov

Derivatives based on the naftifine (B1207962) scaffold, which includes a benzofuran moiety, have been shown to be potent inhibitors of CrtN. acs.org For instance, the benzofuran-7-yl analog exhibited promising pigment inhibitory activity with an IC50 value of 247.3 ± 18.8 nM against S. aureus Newman. acs.org This inhibition of pigment production represents a novel anti-virulence strategy to combat infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov One of the most potent analogs identified, compound 5m, demonstrated the potential to be a preclinical candidate for treating MRSA infections by diminishing bacterial virulence. acs.org

| Compound | IC50 (nM) |

|---|---|

| Benzofuran-7-yl analog 1 | 247.3 ± 18.8 |

| Naftifine (NTF) | 296.0 ± 12.2 |

| Benzofuran-4-yl analog 2 | 758.7 ± 24.3 |

The benzofuran nucleus is a common scaffold in the development of kinase and protease inhibitors. While specific data for this compound is not detailed, related benzofuran derivatives have shown potent inhibitory activity against various kinases. For example, 3,5-disubstituted benzofuran derivatives have been found to potently inhibit cyclin-dependent kinase 8 (CDK8), which is linked to their osteoblastogenic activity. jst.go.jpnih.gov Other research has focused on the development of benzofuran-based S1P1 receptor agonists, which are involved in lymphocyte trafficking and have implications for autoimmune diseases like multiple sclerosis. nih.gov

Several studies have highlighted the potential of benzofuran derivatives in promoting osteoblast differentiation, a critical process in bone formation. jst.go.jpnih.gov This has significant implications for the development of orally active drugs for osteoporosis. jst.go.jp Research has shown that certain 3,5-disubstituted benzofuran derivatives can enhance osteoblast differentiation by inhibiting cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov One particular compound, 23d, which is a 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, exhibited potent activity in promoting osteoblast differentiation. nih.gov This compound was also shown to increase femoral bone mineral density in ovariectomized rats, suggesting its potential as an anti-osteoporotic drug. nih.gov

The Hippo signaling pathway, which plays a crucial role in organ size control and cell proliferation, is often dysregulated in cancer. nih.govresearchgate.net A key interaction in this pathway is between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. researchgate.netmdpi.com The disruption of this YAP-TEAD interaction is a promising strategy for cancer therapy. nih.govmdpi.com While direct evidence for this compound is not available, the development of small molecules that can disrupt this protein-protein interaction is an active area of research. nih.govmdpi.com These inhibitors often target a central lipid-binding pocket in TEAD, leading to conformational changes that prevent YAP binding. nih.gov

Benzofuran derivatives have also been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net Studies have shown that the nature and position of substituents on the benzofuran scaffold significantly influence the inhibitory activity and selectivity. nih.gov For instance, 5-bromo-2-(4-hydroxybenzyl)benzofuran proved to be a potent BChE inhibitor with an IC50 value of 2.93 µM. nih.gov The introduction of a methylene (B1212753) spacer between the benzofuran core and a phenyl ring was found to be crucial for this inhibitory activity. nih.gov While research on 2-phenylbenzofuran (B156813) derivatives has shown selective inhibitory activity for BChE, the specific activity of this compound in this context remains to be elucidated. nih.govresearchgate.net

Assessment of Antioxidant Activity

Currently, there is a lack of publicly available preclinical research detailing the antioxidant properties of this compound. While the broader class of benzofuran derivatives has been the subject of investigations into their potential as antioxidant agents, specific data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay or other relevant in vitro and in vivo models for this compound have not been reported in the reviewed scientific literature.

The antioxidant potential of various substituted benzofurans has been explored, often attributing their activity to the heterocyclic ring system and the nature of their substituents. researchgate.netnih.govunife.itmdpi.comnih.gov Methodologies to evaluate such activity are well-established, including the assessment of free radical scavenging capabilities. nih.govrsc.org However, without specific studies on this compound, no quantitative data on its antioxidant efficacy can be provided.

Table 1: Summary of Antioxidant Activity Data for this compound

| Assay | Outcome |

|---|

Exploration of Antidepressant-like Effects

In the realm of preclinical psychopharmacology, the potential antidepressant-like effects of novel compounds are often investigated using established animal models that are predictive of efficacy in humans. nih.govherbmedpharmacol.comherbmedpharmacol.comresearchgate.net Standard behavioral paradigms for this purpose include the forced swim test (FST) and the tail suspension test (TST) in rodents. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govnih.govjneurology.comnih.govconductscience.com These tests assess the immobility time of the animal when placed in an inescapable, stressful situation, with a reduction in immobility being indicative of a potential antidepressant-like effect.

A thorough review of the existing scientific literature did not yield any studies that have specifically investigated the antidepressant-like properties of this compound. While research has been conducted on other benzofuran derivatives, such as (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride, which demonstrated effects in animal models of mood disorders, these findings cannot be extrapolated to this compound due to differences in chemical structure. nih.gov

Consequently, there is no available data from preclinical models like the forced swim test or tail suspension test to report on the effects of this compound on behavioral despair, a key indicator of potential antidepressant activity.

Table 2: Summary of Antidepressant-like Activity Data for this compound

| Behavioral Test | Key Findings |

|---|

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Simulations for Ligand-Target Interaction Predictions

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. researchgate.net For compounds based on the benzofuran (B130515) scaffold, docking studies are crucial for understanding their mechanism of action at a molecular level and for screening virtual libraries to identify promising new inhibitors. nih.govorientjchem.org

In a study targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in lung cancer, a library of benzofuran-1,2,3-triazole hybrids was evaluated using molecular docking. nih.gov The simulations aimed to identify compounds that could form stable interactions within the EGFR active site. nih.gov The results, measured by docking scores in kcal/mol, indicated the binding energy and affinity of the ligands. Several designed hybrids showed superior docking scores compared to a reference molecule, suggesting a higher binding affinity for the EGFR kinase domain. nih.gov For instance, the compound BENZ-0454 achieved a dock score of -10.2 kcal/mol, significantly stronger than the reference molecule's -7.9 kcal/mol. nih.gov

Similarly, in silico docking approaches have been used to screen benzofuran-1,3,4-oxadiazoles against the Polyketide Synthase 13 (Pks13) enzyme of Mycobacterium tuberculosis. mdpi.com These studies help elucidate the binding interactions that are essential for inhibitory activity. mdpi.comresearchgate.net The analysis of docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzofuran derivative and critical amino acid residues in the target's active site. researchgate.net

| Compound Class | Target Protein | Example Compound | Docking Score (kcal/mol) | Reference |

| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB ID: 4HJO) | BENZ-0454 | -10.2 | nih.gov |

| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB ID: 4HJO) | BENZ-0143 | -10.0 | nih.gov |

| Benzofuran-1,2,3-triazole hybrids | EGFR (PDB ID: 4HJO) | BENZ-1292 | -9.9 | nih.gov |

| Benzofuran-1,3,4-oxadiazoles | Pks13 (Mtb) | TAM-16 (Reference) | -14.61 | mdpi.com |

Molecular Dynamics Simulations for Conformational Dynamics and Binding

While molecular docking provides a static snapshot of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. nih.govmdpi.com MD simulations are frequently performed on the most promising candidates identified through molecular docking to validate their binding modes and assess the stability of the interactions. nih.gov

For benzofuran derivatives targeting EGFR, MD simulations have been used to confirm that the identified compounds form stable complexes within the receptor's active site. nih.govnih.gov Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific residues. nih.gov In studies on benzofuran hybrids targeting Alzheimer's disease-related enzymes, MD simulations showed that ligand-protein complexes remained stable throughout the simulation period, with RMSF values for interacting amino acids staying within acceptable ranges (below 1.0 to 1.5 Å). nih.gov

MD simulations of benzofuran-1,3,4-oxadiazoles complexed with the Pks13 enzyme also demonstrated the stability of the predicted binding poses, further supporting their potential as inhibitors. mdpi.com These simulations, often run for extended periods (e.g., 100-250 ns), provide crucial insights into the dynamic behavior and binding thermodynamics of the ligand-target system, which are critical for lead optimization. mdpi.comnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For benzofuran derivatives, QSAR and the closely related Structure-Activity Relationship (SAR) studies are vital for understanding which structural modifications enhance potency and selectivity. nih.govnih.gov

SAR analyses of benzofuran derivatives have revealed several key structural requirements for potent biological activity. nih.gov For example, substitutions at the C-2 position of the benzofuran ring have been found to be crucial for the cytotoxic activity of potential anticancer agents. scienceopen.comnih.gov Furthermore, the introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has consistently led to a significant increase in anticancer activity, likely due to the formation of stabilizing "halogen bonds" with the target protein. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

More advanced 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on sets of benzofuran derivatives to generate predictive models. researchgate.net These models can identify specific molecular features, such as hydrophobic and hydrogen-bonding characteristics, that are critical for inhibitory potency. researchgate.net The resulting insights guide the rational design of new derivatives with improved efficacy. nih.govresearchgate.net

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) for Preclinical Developability

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Predicting these properties in silico is a critical step in early-phase drug discovery to filter out compounds with poor developability profiles, saving time and resources. nih.govresearchgate.net

For various series of benzofuran derivatives, in silico ADME studies have been conducted to assess their drug-likeness and pharmacokinetic properties. nih.govmdpi.comnih.gov These assessments often begin with evaluating compliance with Lipinski's "rule of five," which predicts the potential for oral bioavailability. researchgate.netnih.gov Computational models are also used to predict key parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes. nih.gov

In a study of benzofuran-1,2,3-triazole hybrids, in silico ADME analysis showed that the most promising compounds had high predicted gastrointestinal absorption and did not permeate the BBB. nih.gov Similarly, for a set of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, the calculated percentage of absorption (%ABS) ranged from 61.71% to 86.77%, with most compounds showing good potential for absorption. nih.gov These predictive studies help prioritize compounds that are more likely to have favorable pharmacokinetic behaviors in subsequent preclinical and clinical development. researchgate.net

| Compound Class | Predicted Property | Finding | Reference |

| Benzofuran-1,2,3-triazole hybrids | Drug-likeness | Satisfied Lipinski's rule of five | nih.gov |

| Benzofuran-1,2,3-triazole hybrids | Absorption | High gastrointestinal (GI) absorption predicted | nih.gov |

| Benzofuran-1,2,3-triazole hybrids | Distribution | Predicted not to permeate the blood-brain barrier (BBB) | nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | Absorption | In silico % absorption ranged from 61.71% to 86.77% | nih.gov |

Methodologies for Reconciling Computational Predictions with Experimental Biological Data

A crucial aspect of computational chemistry is the validation of in silico predictions against experimental results. This reconciliation process builds confidence in the computational models and ensures that they accurately guide the drug discovery process. nih.govresearchgate.net

In the study of benzofuran derivatives, computational predictions are frequently correlated with in vitro biological data. For instance, the binding affinities predicted by molecular docking can be compared with experimentally determined inhibitory concentrations (IC50) or binding constants (kD). nih.gov A study investigating the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) provides an excellent example of this reconciliation. nih.gov Molecular docking predicted that one derivative (BF1) would have a higher binding affinity than another (BDF1). This computational prediction was subsequently confirmed by experimental fluorescence spectroscopy, which measured dissociation constants (kD) of 28.4 nM for BF1 and 142.4 nM for BDF1, validating the in silico findings. nih.gov

Similarly, the insights gained from QSAR and SAR studies, which identify key structural features for activity, are used to guide the synthesis of new compounds. researchgate.net These newly synthesized derivatives are then tested experimentally to determine if the computational predictions hold true, creating an iterative cycle of design, synthesis, testing, and model refinement that accelerates the identification of lead compounds. researchgate.net

Future Perspectives and Emerging Research Avenues

Strategic Design and Synthesis of Advanced Benzofuran-7-ylmethanamine (B2474309) Analogues

The development of advanced analogues of 1-Benzofuran-7-ylmethanamine is a key area of future research, aiming to enhance therapeutic efficacy and specificity. Synthetic strategies are continually evolving to create novel derivatives with tailored pharmacological profiles.

Recent advancements in synthetic methodologies have enabled the efficient construction of complex benzofuran (B130515) rings. rsc.org These methods, including novel cascade cyclization reactions, provide a stable platform for generating diverse libraries of benzofuran derivatives. nih.gov For instance, molecular hybridization, which combines the benzofuran scaffold with other pharmacologically active moieties, has shown promise in creating compounds with dual or synergistic activities. nih.gov

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzofuran core, the aminomethyl side chain, and the substitution patterns on the benzene (B151609) ring will be crucial to delineate the structural requirements for optimal activity and selectivity. rsc.org

Computational Modeling: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in the rational design of new analogues with predicted binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Bioisosteric Replacement: The substitution of certain functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a carboxylic acid with a tetrazole moiety has been shown to increase the activity of some benzofuran derivatives. nih.gov

| Strategy | Rationale | Potential Outcome |

| Molecular Hybridization | Combining with other active pharmacophores | Dual-acting agents, synergistic effects |

| SAR-guided Modification | Systematic structural changes | Optimized potency and selectivity |

| Computational Design | Predicting molecular interactions | Rational design of targeted inhibitors |

| Bioisosteric Replacement | Substituting functional groups | Improved pharmacokinetic profile |

Comprehensive Elucidation of Molecular Mechanisms of Action

A thorough understanding of the molecular mechanisms underlying the biological effects of benzofuran-7-ylmethanamine analogues is essential for their development as therapeutic agents. The benzofuran scaffold is known to interact with a variety of biological targets, and identifying the specific pathways modulated by these compounds is a primary research goal.

Benzofuran-based compounds have been shown to exert their effects through various mechanisms, including:

Enzyme Inhibition: Many benzofuran derivatives exhibit potent inhibitory activity against a range of enzymes, such as protein kinases, histone lysine-specific demethylase 1 (LSD1), and endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1). nih.govnih.gov For example, certain benzofuran derivatives have demonstrated significant inhibition of PI3K and VEGFR-2, key targets in cancer therapy. nih.gov

Receptor Binding: The benzofuran scaffold can serve as a framework for designing ligands that bind to specific receptors, such as the cholecystokinin (B1591339) (CCK) receptor. nih.gov

Interference with Cellular Processes: Some benzofuran compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Future research will likely involve a combination of biochemical, cellular, and in vivo studies to precisely map the molecular targets and signaling pathways affected by 1-Benzofuran-7-ylmethanamine and its advanced analogues.

Exploration of Novel Therapeutic Applications as a Privileged Scaffold

The benzofuran moiety is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.govtaylorandfrancis.com This versatility opens up avenues for exploring novel therapeutic applications for its derivatives, including 1-Benzofuran-7-ylmethanamine.

While the benzofuran scaffold is well-known for its antimicrobial and anticancer properties, emerging research suggests its potential in other therapeutic areas. rsc.orgnih.govnih.gov

| Therapeutic Area | Potential Mechanism of Action |

| Anticancer | Inhibition of protein kinases (e.g., PI3K, VEGFR-2), induction of apoptosis. nih.govnih.gov |

| Antimicrobial | Inhibition of essential microbial enzymes, disruption of cell membrane integrity. rsc.org |

| Anti-inflammatory | Modulation of inflammatory pathways. taylorandfrancis.com |

| Antiviral | Interference with viral replication processes. rsc.orgtaylorandfrancis.com |

| Neurodegenerative Diseases | Potential modulation of targets involved in neuroinflammation and oxidative stress. |

| Immunomodulation | Inhibition of enzymes like ERAP1 involved in immune responses. nih.gov |

The exploration of these novel applications will be driven by high-throughput screening of benzofuran-based compound libraries against a wide range of biological targets. The inherent drug-like properties of the benzofuran scaffold make it an attractive starting point for the development of new therapies for a variety of diseases. prolekare.cz

Q & A

Q. What are the critical steps in synthesizing 1-Benzofuran-7-ylmethanamine hydrochloride, and how is purity ensured?

The synthesis typically involves:

- Starting Materials : Selection of benzofuran derivatives and appropriate amines (e.g., benzylamine analogs) .

- Reaction Optimization : Use of catalysts (e.g., palladium or acid/base catalysts) under controlled temperatures (e.g., 60–100°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Hydrochloride Salt Formation : Treatment with hydrochloric acid in polar solvents like ethanol or methanol, followed by recrystallization to enhance purity .

- Purity Validation : Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing 1-Benzofuran-7-ylmethanamine hydrochloride?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm the benzofuran backbone and amine proton integration .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-O stretch in benzofuran at ~1250 cm⁻¹ and N-H bend in amine at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- HPLC with Refractive Index/UV Detectors : Quantification of impurities (e.g., residual solvents or unreacted intermediates) .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of hydrochloride aerosols .

- Storage : Store in airtight, amber glass containers at 2–8°C to prevent degradation .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize analytical methods to resolve co-elution issues in impurity profiling?

- Chromatographic Method Development :

- Use gradient elution in HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate polar impurities .

- Adjust column temperature (30–50°C) to improve peak resolution for structurally similar compounds .

- Orthogonal Techniques : Pair HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities or Liquid Chromatography-Tandem MS (LC-MS/MS) for non-volatile byproducts .

Q. How should contradictions in pharmacological data (e.g., conflicting IC50 values) be addressed?

Q. What experimental design principles apply to formulating this compound in drug delivery systems?

- Factorial Design : Optimize hydrogel formulations (e.g., polymer concentration, crosslinker ratio) using a 23 factorial matrix to assess viscosity and drug release kinetics .

- In Vitro/In Vivo Correlation : Conduct Franz cell diffusion studies for transdermal delivery or use murine burn models to evaluate efficacy and toxicity .

Q. How can reaction intermediates be monitored in real-time during synthesis?

- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV visualization to track reaction progress (e.g., Rf values for intermediates vs. product) .

- In Situ NMR/IR : Employ flow reactors coupled with inline spectroscopy for continuous monitoring of intermediate formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.